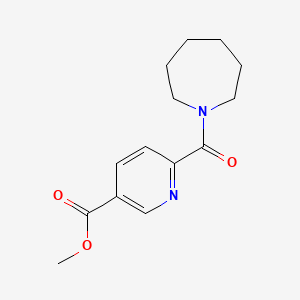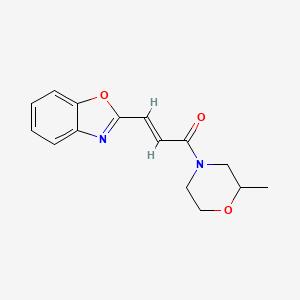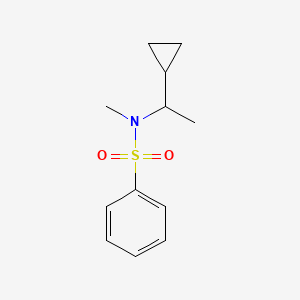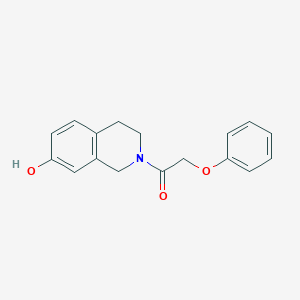![molecular formula C15H21N3O2 B7509731 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one, also known as MPMP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act on various molecular targets, such as ion channels and enzymes. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its molecular targets. However, one limitation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. One direction is the development of new derivatives of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one with improved pharmacological properties. Another direction is the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in combination with other drugs for the treatment of various diseases. Additionally, the role of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in the regulation of ion channels and enzymes needs to be further elucidated.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-(pyridine-2-carbonyl)piperazine with 3-methyl-1-butanone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. The purity of the synthesized compound can be increased through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a probe molecule in various biological studies.
Propriétés
IUPAC Name |
3-methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(2)11-14(19)17-7-9-18(10-8-17)15(20)13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQAKYPVOUQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)


![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)